Azido-PEG5-succinimidyl carbonate

Vue d'ensemble

Description

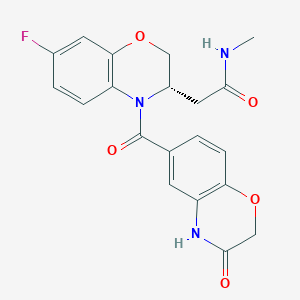

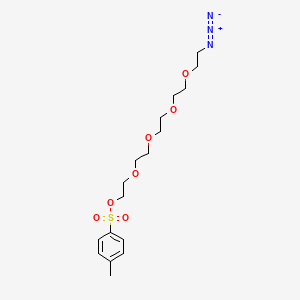

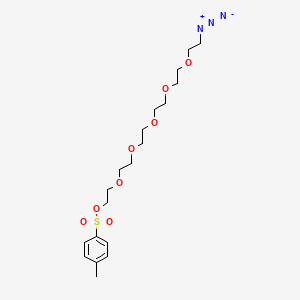

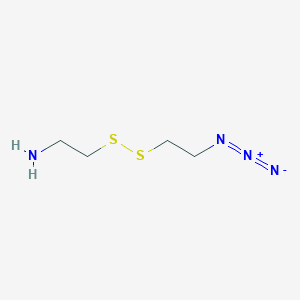

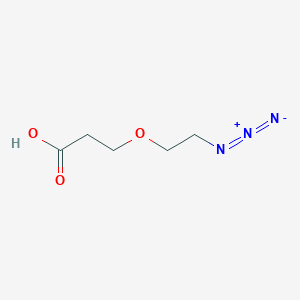

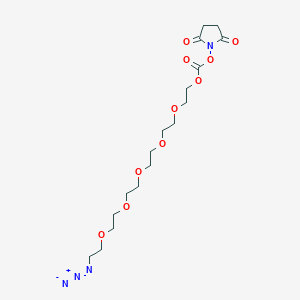

Azido-PEG5-succinimidyl carbonate is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It also contains succinimidyl carbonate moieties .

Synthesis Analysis

Azido-PEG5-succinimidyl carbonate can be used in the synthesis of PROTACs . The succinimidyl carbonate is a good leaving group and commonly reacts with amine nucleophiles .Molecular Structure Analysis

The molecular formula of Azido-PEG5-succinimidyl carbonate is C17H28N4O10 . It has a molecular weight of 448.43 g/mol .Chemical Reactions Analysis

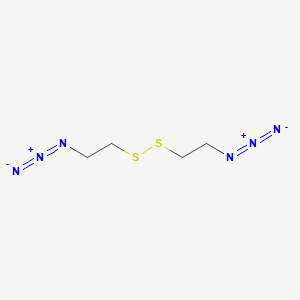

Azido-PEG5-succinimidyl carbonate can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

Azido-PEG5-succinimidyl carbonate has a molecular weight of 448.43 g/mol and a molecular formula of C17H28N4O10 . It is a PEG linker containing active azide and succinimidyl carbonate moieties .Applications De Recherche Scientifique

Tissue Engineering

Azido-PEG5-succinimidyl carbonate is utilized in tissue engineering for the dynamic control of cell adhesion on substrates. It enables the reversible conjugation of anti-fouling polymers like poly(ethylene glycol) (PEG) to amino-bearing surfaces through photocleavable linkers . This method is instrumental in cellular patterning and inducing cell migration during cultivation, which is crucial for tissue regeneration and scaffold development .

Drug Delivery

In the realm of drug delivery, this compound serves as a PEG-based PROTAC linker. It contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. This property is essential for creating stable linkages between drugs and carriers, enhancing the solubility and bioavailability of therapeutic agents .

Regenerative Medicine

Azido-PEG5-succinimidyl carbonate contributes to regenerative medicine by facilitating the formation of bioactive hydrogels. These hydrogels are used as scaffolds that mimic the extracellular matrix, supporting the growth and differentiation of cells for tissue regeneration .

Polymer Research

The compound is significant in polymer research, particularly in the copolymerization of azide-containing carbonates with lactide. This process results in polymers with pendent azido groups that can be post-functionalized through click chemistry, allowing for the creation of materials with tailored properties for biomedical applications .

Bioconjugation

Azido-PEG5-succinimidyl carbonate plays a critical role in bioconjugation strategies. It is used to link biomolecules with payloads selectively and efficiently, which is particularly important in the development of antibody-drug conjugates (ADCs). The compound’s reactivity with primary amines allows for the formation of stable amide bonds, essential for the targeted delivery of therapeutics .

Surface Modification

This compound is also employed in surface modification techniques. Its ability to react with amine nucleophiles makes it suitable for modifying material surfaces to improve biocompatibility, reduce fouling, and enhance the performance of biomedical devices .

Biomedical Engineering

In biomedical engineering, Azido-PEG5-succinimidyl carbonate is used for the synthesis of monodispersed linear PEGs, which are integral in the design of drug delivery systems. Its application extends to the development of novel materials that can interact with biological systems in a controlled manner .

Chemical Synthesis

The compound’s azide group is valuable in chemical synthesis, enabling nucleophilic transformations of carbonyl compounds. This attribute is leveraged in the synthesis of complex molecules and the development of new synthetic methodologies that have implications in medicinal chemistry .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

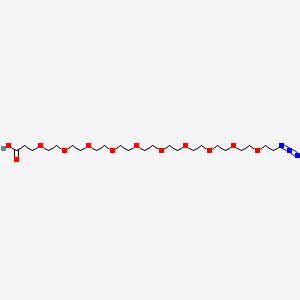

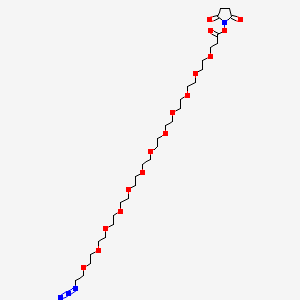

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O10/c18-20-19-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-17(24)31-21-15(22)1-2-16(21)23/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPYDXXYIRLZAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG5-succinimidyl carbonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.